[1-(3-Ethynylbenzoyl)piperidin-3-yl]-(4-methoxy-2-methylphenyl)methanone
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Overview
Description
[1-(3-Ethynylbenzoyl)piperidin-3-yl]-(4-methoxy-2-methylphenyl)methanone: is a complex organic compound characterized by its unique structure, which includes an ethynyl group, a piperidine ring, and a methoxy-substituted phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-(3-Ethynylbenzoyl)piperidin-3-yl]-(4-methoxy-2-methylphenyl)methanone typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the Ethynylbenzoyl Intermediate: This step involves the reaction of 3-ethynylbenzoic acid with thionyl chloride to form 3-ethynylbenzoyl chloride.
Piperidine Ring Formation: The 3-ethynylbenzoyl chloride is then reacted with piperidine to form the 1-(3-ethynylbenzoyl)piperidine intermediate.
Final Coupling Reaction: The intermediate is then coupled with 4-methoxy-2-methylbenzoyl chloride under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
[1-(3-Ethynylbenzoyl)piperidin-3-yl]-(4-methoxy-2-methylphenyl)methanone: undergoes various types of chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Sodium methoxide (NaOMe) or other strong bases in polar aprotic solvents.
Major Products
Oxidation: Formation of carboxylic acid derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted aromatic compounds.
Scientific Research Applications
[1-(3-Ethynylbenzoyl)piperidin-3-yl]-(4-methoxy-2-methylphenyl)methanone: has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of [1-(3-Ethynylbenzoyl)piperidin-3-yl]-(4-methoxy-2-methylphenyl)methanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The ethynyl group can participate in π-π interactions, while the piperidine ring can enhance binding affinity through hydrogen bonding and hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
- [1-(3-Ethynylbenzoyl)piperidin-3-yl]-(4-methoxyphenyl)methanone
- [1-(3-Ethynylbenzoyl)piperidin-3-yl]-(2-methylphenyl)methanone
- [1-(3-Ethynylbenzoyl)piperidin-3-yl]-(4-methoxy-2-chlorophenyl)methanone
Uniqueness
[1-(3-Ethynylbenzoyl)piperidin-3-yl]-(4-methoxy-2-methylphenyl)methanone: is unique due to the presence of both the ethynyl and methoxy groups, which confer distinct electronic properties and reactivity. This makes it a valuable compound for developing new materials and exploring novel biochemical pathways.
Properties
IUPAC Name |
[1-(3-ethynylbenzoyl)piperidin-3-yl]-(4-methoxy-2-methylphenyl)methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23NO3/c1-4-17-7-5-8-18(14-17)23(26)24-12-6-9-19(15-24)22(25)21-11-10-20(27-3)13-16(21)2/h1,5,7-8,10-11,13-14,19H,6,9,12,15H2,2-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIYVIZAEOFTSEZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)C(=O)C2CCCN(C2)C(=O)C3=CC=CC(=C3)C#C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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